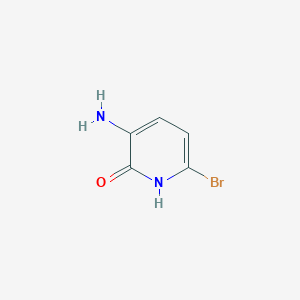![molecular formula C10H9NO2S B135380 6-propionylbenzo[d]thiazol-2(3H)-one CAS No. 133044-35-6](/img/structure/B135380.png)
6-propionylbenzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propionylbenzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzothiazole ring, which is known for its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism Of Action
The mechanism of action of 6-propionylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. It may also act by disrupting the cell membrane of bacteria and inhibiting their growth. In addition, this compound may act by modulating the immune response and reducing inflammation.
Biochemical And Physiological Effects
6-Propionylbenzo[d]thiazol-2(3H)-one has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inhibit the growth of bacteria. It has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to modulate the immune response and enhance the production of cytokines such as interleukin-2 and interferon-gamma.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-propionylbenzo[d]thiazol-2(3H)-one in lab experiments is its potential biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, which make it a promising candidate for further studies. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the study of 6-propionylbenzo[d]thiazol-2(3H)-one. One direction is the further investigation of its potential anticancer, antimicrobial, and anti-inflammatory activities. This compound may have the potential to be developed into new drugs for the treatment of cancer, infections, and inflammatory diseases. Another direction is the study of its potential use as a pesticide in agriculture. This compound may have the potential to be developed into new pesticides that are more effective and environmentally friendly. In addition, the study of its fluorescence properties may lead to the development of new fluorescent probes for various applications.
Synthesis Methods
6-Propionylbenzo[d]thiazol-2(3H)-one can be synthesized using different methods. One of the most common methods involves the reaction of propionic anhydride with 2-aminobenzenethiol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and produces 6-propionylbenzo[d]thiazol-2(3H)-one as a yellow solid. Other methods of synthesis include the reaction of 2-aminobenzenethiol with propionic acid in the presence of a dehydrating agent or the reaction of 2-chlorobenzothiazole with propionic acid.
Scientific Research Applications
6-Propionylbenzo[d]thiazol-2(3H)-one has been studied extensively for its potential applications in different fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and bacteria and reduce inflammation in animal models. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal activities. In materials science, this compound has been studied for its potential use as a fluorescent probe due to its fluorescence properties.
properties
CAS RN |
133044-35-6 |
|---|---|
Product Name |
6-propionylbenzo[d]thiazol-2(3H)-one |
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6-propanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
FNTVLJBACRTHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
synonyms |
2(3H)-Benzothiazolone,6-(1-oxopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



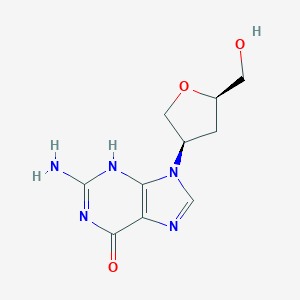
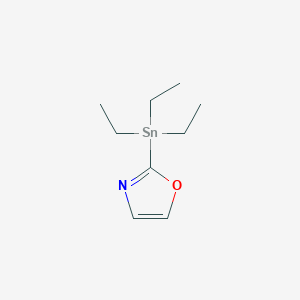
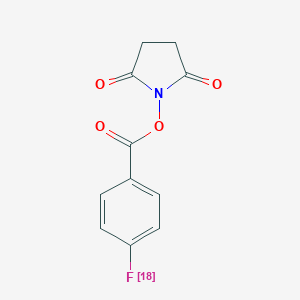
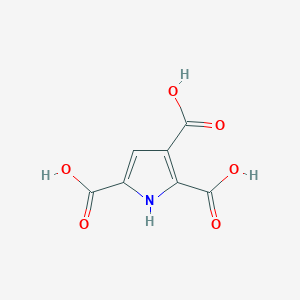
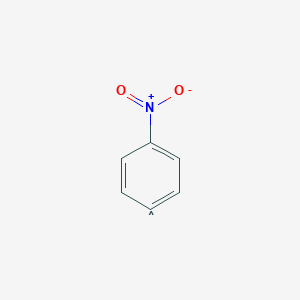
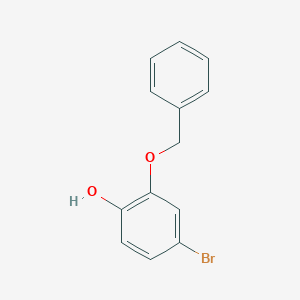
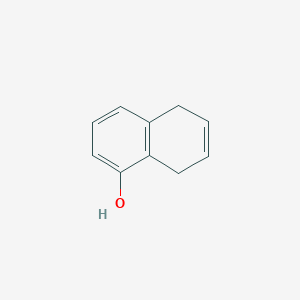
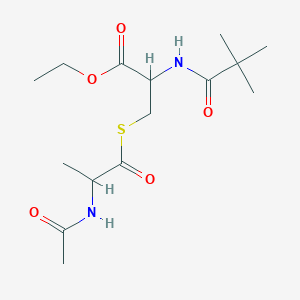
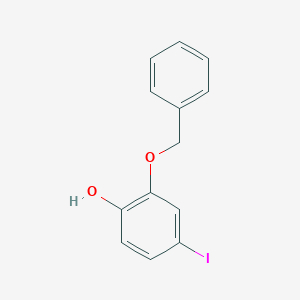
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
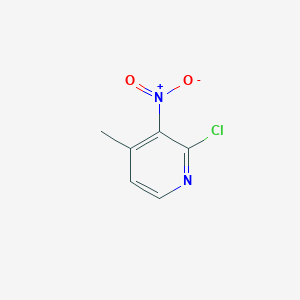
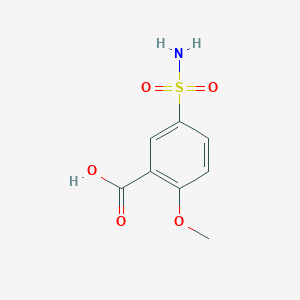
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
